

An In-depth Technical Guide to 2-Chloropyridine-4-Carbohydrazide

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Compound of Interest

Compound Name: 2-Chloro-isonicotinic acid hydrazide

Cat. No.: B1267567

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-chloropyridine-4-carbohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

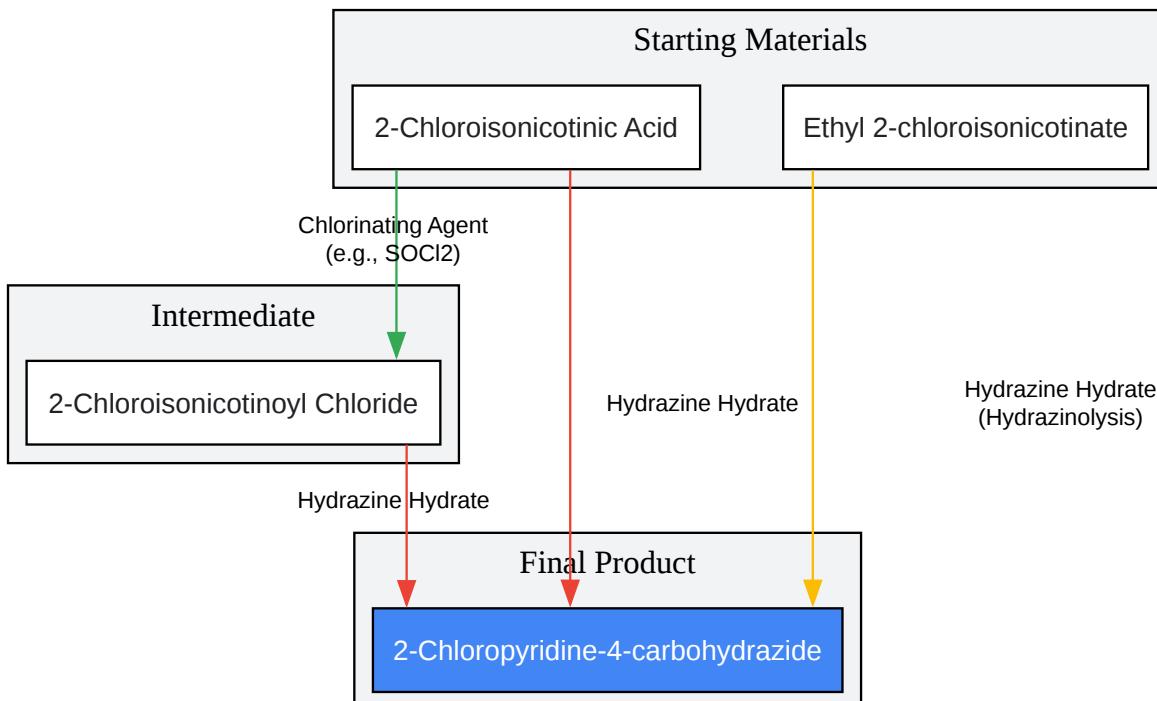
Chemical Structure and Identifiers

2-Chloropyridine-4-carbohydrazide, also known as 2-chloroisoniazide, is a heterocyclic compound incorporating a pyridine ring substituted with a chlorine atom and a carbohydrazide group.^[1] This structure is a derivative of isoniazid, a well-known antitubercular drug. The presence of the chloro group at the 2-position of the pyridine ring is expected to influence its electronic properties and biological activity.

Identifier	Value
CAS Number	58481-04-2[1]
IUPAC Name	2-chloropyridine-4-carbohydrazide[1]
Synonym	2-chloroisoniazide[1]
Molecular Formula	C ₆ H ₆ CIN ₃ O[1]
Molecular Weight	171.59 g/mol [1]
Canonical SMILES	C1=CN=C(C=C1C(=O)NN)Cl

Synthesis of 2-Chloropyridine-4-Carbohydrazide

While specific, detailed experimental protocols for the synthesis of 2-chloropyridine-4-carbohydrazide are not extensively reported in the available literature, the primary synthetic strategies involve the formation of the hydrazide from a corresponding carboxylic acid derivative. The following workflow illustrates the generalized synthetic routes.



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Caption: Generalized synthetic pathways to 2-chloropyridine-4-carbohydrazide.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis of 2-chloropyridine-4-carbohydrazide based on common organic chemistry transformations. Specific reaction conditions such as temperature, reaction time, and purification methods would require optimization.

Route A: From 2-Chloroisonicotinic Acid

This is a direct method involving the reaction of 2-chloroisonicotinic acid with hydrazine hydrate.

- Step 1: Reaction Setup. 2-chloroisonicotinic acid is dissolved in a suitable solvent (e.g., ethanol).
- Step 2: Addition of Hydrazine. Hydrazine hydrate is added to the solution, often in excess.
- Step 3: Reaction. The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Step 4: Isolation. The reaction mixture is cooled, and the precipitated product is collected by filtration.
- Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Route B: From Ethyl 2-chloroisonicotinate (Hydrazinolysis)

This method involves the reaction of the ethyl ester of 2-chloroisonicotinic acid with hydrazine hydrate.

- Step 1: Reaction Setup. Ethyl 2-chloroisonicotinate is dissolved in a solvent such as ethanol.
- Step 2: Addition of Hydrazine. Hydrazine hydrate is added to the solution.

- Step 3: Reaction. The mixture is refluxed for a period of time, typically several hours, to facilitate the hydrazinolysis of the ester.
- Step 4: Work-up and Isolation. The excess solvent and hydrazine are removed under reduced pressure. The resulting solid is then collected.
- Step 5: Purification. Recrystallization from an appropriate solvent yields the purified 2-chloropyridine-4-carbohydrazide.

Route C: Via 2-Chloroisonicotinoyl Chloride

This two-step method proceeds through the formation of an acyl chloride intermediate.

- Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride. 2-chloroisonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess chlorinating agent and solvent are removed under vacuum to yield the crude acyl chloride.
- Step 2: Reaction with Hydrazine. The freshly prepared 2-chloroisonicotinoyl chloride is dissolved in an inert solvent and cooled in an ice bath. A solution of hydrazine hydrate is then added dropwise.
- Step 3: Isolation and Purification. After the addition is complete, the reaction mixture is stirred for a period, and the resulting precipitate (2-chloropyridine-4-carbohydrazide) is collected by filtration, washed, and dried. Recrystallization can be performed for further purification.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-chloropyridine-4-carbohydrazide is not readily available in the reviewed literature. However, data for the key precursor, 2-chloropyridine, can provide some structural insights.

Table 1: ^1H NMR Data for 2-Chloropyridine (Precursor)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.39	d	4.8	H6
7.64	t	7.7	H4
7.32	d	7.5	H5
7.23	t	6.2	H3
Solvent: CDCl ₃			

Table 2: Infrared (IR) Spectroscopy Data for 2-Chloropyridine (Precursor)

Wavenumber (cm-1)	Assignment
3060-3010	C-H stretching (aromatic)
1580, 1570, 1460, 1420	C=C and C=N stretching (pyridine ring)
1150, 1110	C-H in-plane bending
780, 740	C-H out-of-plane bending
~1050	C-Cl stretching

Table 3: Mass Spectrometry Data for 2-Chloropyridine (Precursor)

m/z	Interpretation
113	[M] ⁺ (Molecular ion with ³⁵ Cl)
115	[M+2] ⁺ (Isotope peak for ³⁷ Cl)
78	[M-Cl] ⁺ (Loss of chlorine)

Crystal Structure

A definitive crystal structure of 2-chloropyridine-4-carbohydrazide has not been reported in the Cambridge Structural Database or other readily accessible crystallographic databases.

Elucidation of its solid-state conformation and intermolecular interactions would require single-crystal X-ray diffraction analysis.

Biological Activity and Potential Applications (Inferred)

Direct experimental data on the biological activity of 2-chloropyridine-4-carbohydrazide is limited. However, based on the extensive research on related pyridine-4-carbohydrazide derivatives, several potential applications can be inferred. The core scaffold is present in isoniazid, a primary drug for tuberculosis, which acts by inhibiting mycolic acid synthesis in *Mycobacterium tuberculosis*. Derivatives of pyridine-4-carbohydrazide have been explored for a range of therapeutic areas.

- **Antimicrobial Activity:** Many carbohydrazide derivatives have demonstrated broad-spectrum antimicrobial properties. The pyridine-4-carbohydrazide moiety is a known pharmacophore for antitubercular activity. It is plausible that 2-chloropyridine-4-carbohydrazide could exhibit activity against various bacterial and fungal strains.
- **Anticonvulsant Activity:** Several studies have reported the synthesis and evaluation of N'-substituted pyridine-4-carbohydrazides as potential anticonvulsant agents.[2] The mechanism is often hypothesized to involve interaction with specific ion channels or receptors in the central nervous system.
- **Enzyme Inhibition:** The hydrazide functional group can act as a chelating agent for metal ions in enzyme active sites or can form covalent bonds with enzyme cofactors, leading to inhibition. This is a common mechanism for many hydrazide-containing drugs.



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Caption: A potential mechanism of action for 2-chloropyridine-4-carbohydrazide.

Conclusion

2-Chloropyridine-4-carbohydrazide is a molecule of interest in medicinal chemistry due to its structural similarity to known bioactive compounds. While general synthetic routes are established, there is a notable lack of publicly available, detailed experimental data, including comprehensive spectroscopic and crystallographic characterization. The biological activity of this specific compound remains largely unexplored, although inferences from related structures suggest potential as an antimicrobial or anticonvulsant agent. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of 2-chloropyridine-4-carbohydrazide.

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